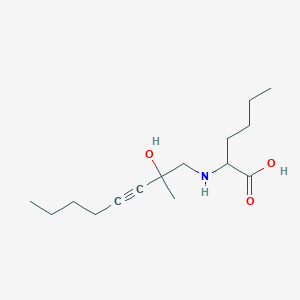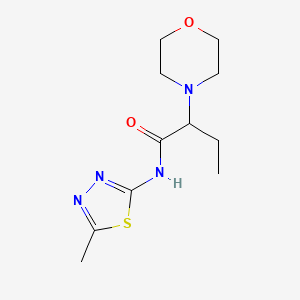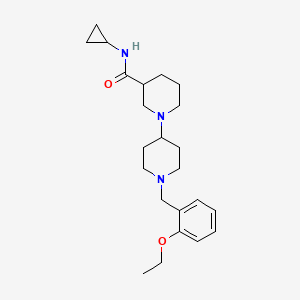![molecular formula C15H18N2OS B6136965 N~1~-(4-methylphenyl)-N~2~-[(3-methyl-2-thienyl)methyl]glycinamide](/img/structure/B6136965.png)
N~1~-(4-methylphenyl)-N~2~-[(3-methyl-2-thienyl)methyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(4-methylphenyl)-N~2~-[(3-methyl-2-thienyl)methyl]glycinamide, commonly known as MTEG, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. MTEG is a glycinamide derivative that has been found to have significant biochemical and physiological effects, making it a promising candidate for further study.
作用机制
MTEG acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and is thought to play a role in the pathophysiology of various neuropsychiatric disorders. By modulating the activity of mGluR5, MTEG has been found to have significant effects on neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
MTEG has been found to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of synaptic plasticity. It has also been found to have anti-inflammatory effects and to modulate the immune response. These effects make MTEG a promising candidate for further study in the field of medical research.
实验室实验的优点和局限性
One of the advantages of using MTEG in lab experiments is its specificity for the mGluR5 receptor. This allows researchers to study the effects of modulating this receptor without the potential confounding effects of other receptors. However, MTEG has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
未来方向
There are several potential future directions for the study of MTEG. One area of interest is its potential use in the treatment of various neuropsychiatric disorders, including depression and anxiety. Further research is needed to fully understand the mechanisms underlying its effects and to determine its potential efficacy in clinical trials. Additionally, MTEG has been found to have anti-inflammatory effects and to modulate the immune response, suggesting potential applications in the treatment of various inflammatory disorders. Further research is needed to fully explore these potential applications.
合成方法
MTEG can be synthesized through a multistep process involving the reaction of 4-methylbenzoyl chloride with thiomorpholine followed by the reaction with 3-methyl-2-thiophenemethanamine. The final product is obtained through the reaction of the intermediate with glycine.
科学研究应用
MTEG has been studied for its potential use in medical research, particularly in the field of neuropharmacology. It has been found to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of synaptic plasticity. MTEG has also been studied for its potential use in the treatment of various neuropsychiatric disorders, including depression and anxiety.
属性
IUPAC Name |
N-(4-methylphenyl)-2-[(3-methylthiophen-2-yl)methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-3-5-13(6-4-11)17-15(18)10-16-9-14-12(2)7-8-19-14/h3-8,16H,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRFXYUUPRZYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNCC2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-{[(3-methyl-2-thienyl)methyl]amino}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)isoxazolo[5,4-b]pyridine](/img/structure/B6136892.png)
![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6136899.png)
![N-isopropyl-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6136903.png)

![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(2,2,2-trifluoroethyl)-3-piperidinecarboxamide](/img/structure/B6136912.png)
![4-(3-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6136923.png)
![1-[2-methoxy-6-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6136928.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6136949.png)

![[1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6136974.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6136982.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136987.png)
![N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide](/img/structure/B6136989.png)